molecular formula C12H21NO2 B14638494 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one CAS No. 52101-74-3

1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one

Cat. No.: B14638494
CAS No.: 52101-74-3
M. Wt: 211.30 g/mol
InChI Key: XLCDHKCWMAYYDE-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

The synthesis of 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.

    Formation of the But-2-en-1-one Moiety:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

    Condensation: The but-2-en-1-one moiety can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .

Scientific Research Applications

1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one can be compared with other piperidine derivatives, such as:

  • 1-(2-Furylmethyl)piperidin-4-one
  • 1-(3,4-Difluorophenyl)piperidin-4-one
  • 1-(4-Fluoro-2-methylphenyl)piperidin-4-one

These compounds share the piperidine ring but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

52101-74-3

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-(4-hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one

InChI

InChI=1S/C12H21NO2/c1-5-6-11(14)12(15)7-10(3)13(4)8-9(12)2/h5-6,9-10,15H,7-8H2,1-4H3

InChI Key

XLCDHKCWMAYYDE-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1(CC(N(CC1C)C)C)O

Origin of Product

United States

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